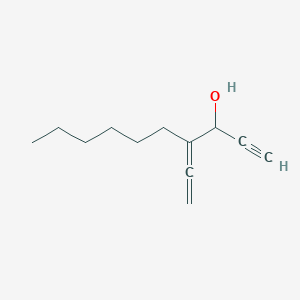
4-Ethenylidenedec-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylidenedec-1-YN-3-OL is an organic compound with the molecular formula C12H18O It is characterized by the presence of an alkyne group (triple bond) and a hydroxyl group (OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde under controlled conditions. The reaction typically requires a nitrogen atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylidenedec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
4-Ethenylidenedec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethenylideneoct-1-YN-3-OL: Similar structure with a shorter carbon chain.
1-Phenyl-1-penten-4-YN-3-OL: Contains a phenyl group instead of an alkyne.
(1E,3S)-1-Iodoundec-1-en-5-YN-3-OL: Contains an iodine atom and different stereochemistry.
Uniqueness
4-Ethenylidenedec-1-YN-3-OL is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651020-57-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3 |
InChI Key |
AFXPBEMTURREOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
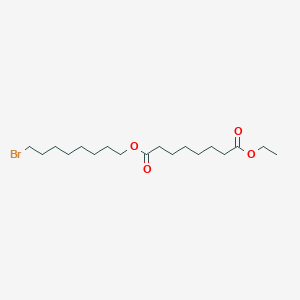
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
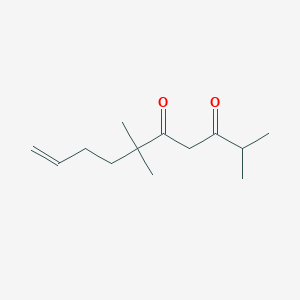
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
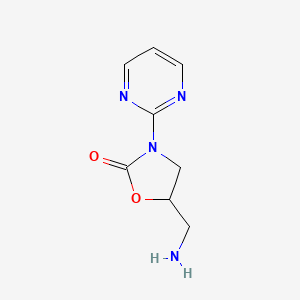
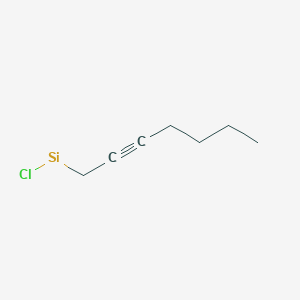
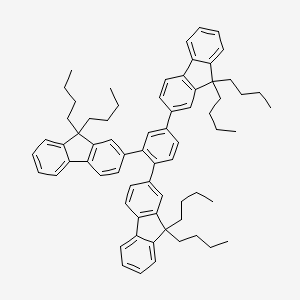
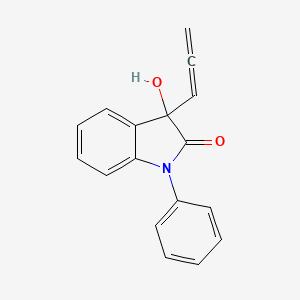
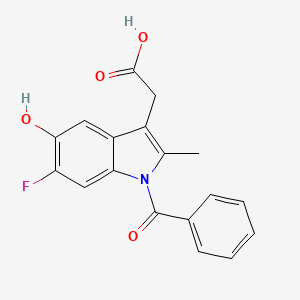
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
